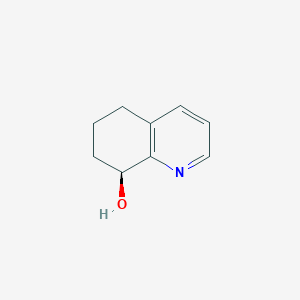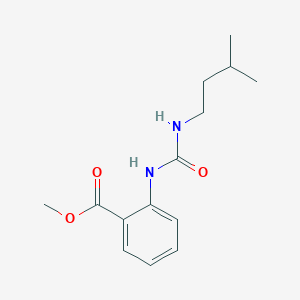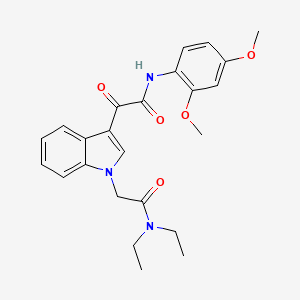
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is a complex organic compound with a unique structure that combines an indole moiety with a diethylamino group and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via alkylation of the indole nitrogen with diethylamine and an appropriate alkylating agent.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as Suzuki coupling, using a boronic acid derivative of the dimethoxyphenyl group and a halogenated indole intermediate.
Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an amide coupling reaction, typically using an activated ester or acid chloride of the oxoacetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole nitrogen or the diethylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving indole derivatives.
Materials Science: The compound’s properties may make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
類似化合物との比較
Similar Compounds
2,4-Dimethoxyphenylacetic acid: This compound shares the dimethoxyphenyl group but lacks the indole and diethylamino moieties.
2,4-Dimethoxyacetophenone: Similar in having the dimethoxyphenyl group, but with a different functional group arrangement.
Uniqueness
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is unique due to its combination of an indole core, a diethylamino group, and a dimethoxyphenyl group. This unique structure may confer specific biological activities or material properties not found in similar compounds.
特性
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-5-26(6-2)22(28)15-27-14-18(17-9-7-8-10-20(17)27)23(29)24(30)25-19-12-11-16(31-3)13-21(19)32-4/h7-14H,5-6,15H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCQJMKVXMRCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
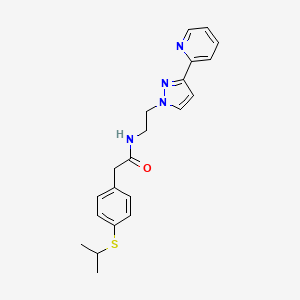
![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)
![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)
![2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2990924.png)
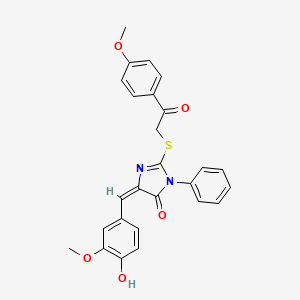

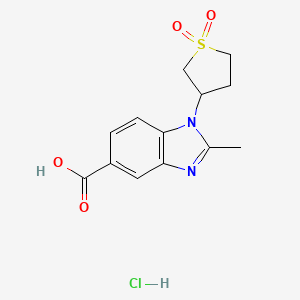
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE](/img/structure/B2990929.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)
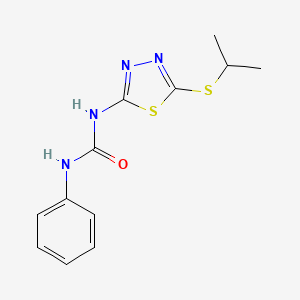
![ethyl8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride](/img/structure/B2990937.png)
